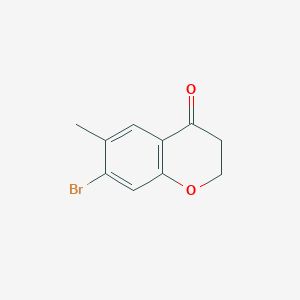

7-Bromo-6-methylchroman-4-one

Description

Significance of the Chroman-4-one Scaffold in Heterocyclic Chemistry and Drug Discovery

The chroman-4-one, or 2,3-dihydro-1-benzopyran-4-one, is a heterocyclic compound featuring a benzene (B151609) ring fused to a dihydropyranone ring. researchgate.netnih.gov This structural unit is a cornerstone in heterocyclic chemistry and serves as a crucial building block in the design and synthesis of new drug candidates. cancer.govnih.gov Its "privileged" status stems from the ability of its derivatives to interact with a diverse range of biological targets, leading to a wide spectrum of pharmacological activities. acs.orgacs.org

The versatility of the chroman-4-one scaffold allows for structural modifications at various positions, primarily at the 2, 3, and 4-positions, which dictates the resulting biological effects. cancer.govresearchgate.net This adaptability has made it a focal point for researchers aiming to develop novel therapeutics for conditions such as cancer, inflammation, microbial infections, and neurodegenerative diseases. acs.orgnih.govtandfonline.com The chromone (B188151) ring system, a close relative of chroman-4-one, is also recognized for its therapeutic potential and is found in several drugs. tandfonline.comijrpc.com

Overview of Substituted Chroman-4-ones in Natural Product and Synthetic Chemistry

Substituted chroman-4-ones are prevalent in nature, particularly within the flavonoid family of plant secondary metabolites. tandfonline.com Flavanones (2-phenyl-4-chromanones) and isoflavanones (3-phenyl-4-chromanones) are prominent examples of naturally occurring chroman-4-ones with significant biological activities. cancer.govresearchgate.net For instance, compounds like naringenin (B18129) and eriodictyol (B191197) are flavanones that have demonstrated potential health benefits. nih.govrsc.org

In the realm of synthetic chemistry, the chroman-4-one scaffold provides a versatile platform for the creation of diverse molecular libraries. rsc.org Chemists employ various synthetic strategies to introduce different substituents onto the core structure, thereby fine-tuning the molecule's properties for specific applications. These methods include Michael additions, intramolecular condensations, and more recently, advanced techniques like organophotoredox catalysis. researchgate.netresearchgate.netrsc.org The ability to synthesize a wide array of substituted chroman-4-ones is crucial for structure-activity relationship (SAR) studies, which aim to understand how specific chemical modifications influence biological activity. nih.gov

Contextualizing 7-Bromo-6-methylchroman-4-one within the Chroman-4-one Class

This compound is a synthetic derivative of the chroman-4-one scaffold. Its specific substitution pattern, a bromine atom at the 7-position and a methyl group at the 6-position of the benzene ring, distinguishes it from naturally occurring chroman-4-ones and other synthetic analogues.

The introduction of a bromine atom is a common strategy in medicinal chemistry to enhance the potency or modulate the pharmacokinetic properties of a molecule. Halogen atoms can influence a compound's lipophilicity, metabolic stability, and binding affinity to target proteins. rsc.orgevitachem.com The methyl group at the 6-position can also impact the molecule's electronic properties and steric profile, further influencing its biological interactions.

While specific research on this compound is not as extensive as for some other derivatives, its structure places it within a class of compounds with recognized potential in drug discovery. For example, various bromo-substituted chromanones have been investigated for their biological activities. scispace.comgoogle.com The synthesis of related compounds, such as 7-bromochroman-4-one, has been documented, providing a basis for the preparation of this compound and its analogues for further investigation. chemicalbook.com

Below is a data table summarizing key information about the compounds mentioned:

| Compound Name | Classification | Key Features |

| Chroman-4-one | Heterocyclic Compound | Core scaffold, privileged structure in drug discovery. acs.orgcancer.govresearchgate.netresearchgate.netacs.org |

| Flavanone | Natural Product | 2-phenyl substituted chroman-4-one. cancer.govresearchgate.net |

| Isoflavanone | Natural Product | 3-phenyl substituted chroman-4-one. cancer.govresearchgate.net |

| Naringenin | Natural Flavanone | Found in citrus fruits, exhibits biological activities. nih.gov |

| Eriodictyol | Natural Flavanone | Found in various plants, known for its physiological effects. nih.govrsc.org |

| This compound | Synthetic Chroman-4-one | Bromo and methyl substitutions on the benzene ring. |

| 7-Bromochroman-4-one | Synthetic Chroman-4-one | Bromo substitution at the 7-position. chemicalbook.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

7-bromo-6-methyl-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrO2/c1-6-4-7-9(12)2-3-13-10(7)5-8(6)11/h4-5H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHMGUUVXVCGCLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1Br)OCCC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1273604-53-7 | |

| Record name | 7-bromo-6-methyl-3,4-dihydro-2H-1-benzopyran-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 7 Bromo 6 Methylchroman 4 One and Its Analogs

Established Synthetic Routes to the Chroman-4-one Core Structure

The formation of the chroman-4-one skeleton is a critical step in the synthesis of the target molecule. Two primary methods for achieving this are the base-promoted aldol (B89426) condensation followed by intramolecular oxa-Michael ring closure, and the cyclization of 3-aryloxypropionic acids.

Base-Promoted Aldol Condensation and Intramolecular Oxa-Michael Ring Closure

A prevalent and efficient method for synthesizing the chroman-4-one core involves a one-pot reaction combining a substituted 2'-hydroxyacetophenone (B8834) with an appropriate aldehyde. This reaction proceeds via a base-promoted crossed aldol condensation, which is immediately followed by an intramolecular oxa-Michael addition to yield the 2-substituted chroman-4-one. nih.gov The use of microwave irradiation can significantly accelerate this process. nih.gov

This approach is highly versatile, allowing for the introduction of various substituents on both the aromatic ring and at the 2-position of the chroman-4-one core, depending on the choice of starting materials. nih.gov For instance, the reaction of a 2'-hydroxyacetophenone with an aldehyde in the presence of a base like diisopropylamine (B44863) (DIPA) in ethanol (B145695) under microwave heating leads to the formation of the desired 2-alkyl-chroman-4-ones in yields ranging from low to high. nih.gov

An organocatalytic approach has also been developed for a diastereoselective aldol/oxa-Michael reaction to produce 2,3-ring substituted chromanones. nih.gov This method provides an efficient route to medicinally relevant chromanone structures. nih.gov

Table 1: Examples of Chroman-4-one Synthesis via Aldol Condensation and Oxa-Michael Addition This table is interactive and can be sorted by clicking on the column headers.

| Starting 2'-Hydroxyacetophenone | Aldehyde | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 3′-Bromo-2′-hydroxyacetophenone | Hexanal | 8-Bromo-2-pentylchroman-4-one | 42 | nih.gov |

| 4′-Fluoro-2′-hydroxyacetophenone | Hexanal | 7-Fluoro-2-pentylchroman-4-one | 20 | acs.org |

Cyclization of 3-Aryloxypropionic Acids

An alternative and classical route to the chroman-4-one skeleton is through the intramolecular cyclization of 3-aryloxypropionic acids. This method typically involves the reaction of a substituted phenol (B47542) with a suitable three-carbon synthon, such as acrylic acid or its derivatives, to form the corresponding 3-aryloxypropionic acid. The subsequent cyclization of this intermediate is generally promoted by strong acids or other dehydrating agents.

For example, the synthesis of 7-bromothiochroman-4-one, a sulfur analog of chroman-4-one, has been achieved by the cyclization of 3-[(3-bromophenyl)thio]propanoic acid using sulfuric acid. chemicalbook.com This indicates that a similar strategy could be employed for the oxygen-containing analogs. The starting 3-aryloxypropionic acid can be prepared from the corresponding substituted phenol and an appropriate propionic acid derivative.

Targeted Bromination Strategies for Chroman-4-one Derivatives

Once the chroman-4-one core is established, the next critical step is the introduction of a bromine atom at the desired position on the aromatic ring. This is typically achieved through electrophilic aromatic substitution.

Direct Bromination Approaches

Direct bromination of the chroman-4-one ring system can be achieved using various brominating agents. The regioselectivity of this reaction is influenced by the existing substituents on the aromatic ring and the reaction conditions. For the synthesis of 7-Bromo-6-methylchroman-4-one, the starting material would ideally be 6-methylchroman-4-one. The methyl group at the 6-position is an ortho-, para-director. Therefore, direct bromination would be expected to yield a mixture of products, with substitution occurring at the 5- and 7-positions. Careful control of reaction conditions and the choice of brominating agent would be necessary to favor the formation of the desired 7-bromo isomer.

Regioselective Bromination at Alternative Positions (e.g., 3-position)

While the focus is on bromination of the aromatic ring, it is noteworthy that the 3-position of the chroman-4-one ring can also be selectively brominated. This is typically achieved by reacting the chroman-4-one with a brominating agent such as pyridinium (B92312) tribromide (Py·Br3) or copper(II) bromide. nih.govnih.gov This reaction proceeds via an enol or enolate intermediate and provides 3-bromochroman-4-ones, which are versatile intermediates for further functionalization. nih.govnih.gov For instance, 8-bromo-6-chloro-2-pentylchroman-4-one can be converted to the corresponding 3-bromo derivative using Py·Br3. nih.gov

Specific Synthetic Approaches to 7-Bromo-Substituted Chroman-4-ones

The synthesis of specifically 7-bromo-substituted chroman-4-ones generally relies on starting with a precursor that already contains the bromine atom at the desired position. This approach offers greater control over the final substitution pattern.

A plausible synthetic route to this compound would involve starting with 4-bromo-3-methylphenol. This phenol could be reacted with acrylic acid or a derivative to form 3-(4-bromo-3-methylphenoxy)propanoic acid. Subsequent intramolecular Friedel-Crafts acylation, promoted by a Lewis acid or a strong protic acid, would then yield the target molecule, this compound.

Alternatively, a cascade radical annulation approach has been utilized to synthesize various substituted chroman-4-ones. For example, methyl 2-(7-bromo-4-oxochroman-3-yl)acetate has been synthesized from the corresponding 2-(allyloxy)arylaldehyde. mdpi.com This demonstrates that complex chroman-4-ones with bromine at the 7-position can be constructed using modern synthetic methodologies.

Table 2: Examples of Synthesized Bromo-Substituted Chroman-4-one Derivatives This table is interactive and can be sorted by clicking on the column headers.

| Compound Name | Synthetic Method | Precursors | Reference |

|---|---|---|---|

| 8-Bromo-6-chloro-2-pentylchroman-4-one | Aldol condensation/Oxa-Michael addition | 3-Bromo-5-chloro-2-hydroxyacetophenone and hexanal | acs.org |

| 6,8-Dibromo-2-pentylchroman-4-one | Aldol condensation/Oxa-Michael addition | 3,5-Dibromo-2-hydroxyacetophenone and hexanal | acs.org |

| 3-Bromochroman-4-one | Direct bromination | Chroman-4-one and copper(II) bromide | nih.gov |

| Methyl 2-(7-bromo-4-oxochroman-3-yl)acetate | Cascade radical annulation | 2-(Allyloxy)-4-bromobenzaldehyde and methyl acrylate | mdpi.com |

Hydrogenation of 7-Bromo-benzopyrone Precursors

The conversion of 7-bromo-benzopyrone precursors, specifically 7-bromo-6-methylchromen-4-one, to this compound is typically achieved through catalytic hydrogenation. This reaction involves the reduction of the carbon-carbon double bond within the pyrone ring. Various catalyst systems can be employed for this transformation, with the choice of catalyst and reaction conditions being crucial for achieving high yield and selectivity.

Commonly used heterogeneous catalysts include palladium on carbon (Pd/C) and platinum-based catalysts. Homogeneous catalysts, such as Wilkinson's catalyst, are also effective. The reaction is typically carried out under a hydrogen atmosphere in a suitable solvent, such as ethanol or ethyl acetate. The hydrogenation process is generally efficient, leading to the desired saturated chroman-4-one core.

The general mechanism for catalytic hydrogenation involves the adsorption of both the hydrogen gas and the unsaturated benzopyrone substrate onto the surface of the metal catalyst. Hydrogen atoms are then transferred to the double bond of the substrate, resulting in its saturation.

Catalyst Systems for Selective Transformations (e.g., Rhodium(I) tris(triphenylphosphine) chloride)

For selective transformations in the synthesis of chroman-4-one analogs, specific catalyst systems are employed to ensure high efficiency and control over the reaction. One such prominent catalyst is Rhodium(I) tris(triphenylphosphine) chloride, also known as Wilkinson's catalyst. This homogeneous catalyst is particularly effective for the hydrogenation of alkenes under mild conditions.

Wilkinson's catalyst, with the formula [RhCl(PPh₃)₃], is a coordination complex of rhodium. Its catalytic activity in hydrogenation stems from its ability to activate molecular hydrogen. The mechanism involves the initial dissociation of a triphenylphosphine (B44618) ligand to create a coordinatively unsaturated species. This is followed by the oxidative addition of hydrogen to the rhodium center. The alkene substrate then coordinates to the rhodium, and subsequent migratory insertion of the alkene into the rhodium-hydride bond and reductive elimination of the alkane product regenerates the catalyst.

The use of Wilkinson's catalyst and similar homogeneous catalysts allows for greater selectivity in the hydrogenation of substituted benzopyrones, minimizing unwanted side reactions and leading to higher yields of the desired chroman-4-one products.

Advanced Synthetic Methodologies for Chroman-4-one Scaffolds

Recent advancements in organic synthesis have led to the development of novel and efficient methods for constructing and functionalizing the chroman-4-one scaffold. These methodologies often employ radical-based reactions to introduce a wide range of substituents with high regioselectivity.

Radical Phosphinoylation–Cyclization Cascade Reactions

A powerful strategy for the synthesis of phosphonate-functionalized chroman-4-ones involves a radical phosphinoylation–cyclization cascade reaction. This method typically utilizes 2-(allyloxy)benzaldehydes and diphenylphosphine (B32561) oxides as starting materials. The reaction can be initiated under metal-free conditions, often using an oxidant like potassium persulfate (K₂S₂O₈).

The proposed mechanism begins with the generation of a diphenylphosphinoyl radical from diphenylphosphine oxide. This radical then adds to the aldehyde, forming an acyl radical. An intramolecular cyclization follows, where the acyl radical attacks the tethered alkene, leading to the formation of the chroman-4-one ring system and a carbon-centered radical. This radical is subsequently trapped to yield the final phosphinoylated chroman-4-one product. This cascade process allows for the tandem formation of C–P and C–C bonds in a single step.

| Starting Materials | Oxidant | Solvent | Yield (%) |

| 2-(allyloxy)benzaldehyde, Diphenylphosphine oxide | K₂S₂O₈ | DMSO/H₂O | Moderate |

| Substituted 2-(allyloxy)benzaldehydes, Diphenylphosphine oxides | K₂S₂O₈ | DMSO/H₂O | Moderate |

This table presents a generalized summary of reaction conditions for radical phosphinoylation–cyclization cascade reactions based on available literature.

Site-Specific Hydroxyalkylation via Minisci-Type Radical Conjugate Addition

The Minisci reaction provides a method for the site-specific functionalization of electron-deficient aromatic compounds through a nucleophilic radical substitution. A variation of this reaction, a Minisci-type radical conjugate addition, has

Spectroscopic and Structural Characterization of 7 Bromo 6 Methylchroman 4 One and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. In the ¹H NMR spectrum of 7-Bromo-6-methylchroman-4-one, distinct signals are expected for the aromatic protons, the methylene (B1212753) protons of the chroman ring, and the methyl group protons.

The chemical shifts (δ) of the protons are influenced by the electron-withdrawing effects of the bromine atom and the carbonyl group, as well as the electron-donating effect of the methyl group. The protons on the aromatic ring are expected to appear in the downfield region (typically δ 6.5-8.0 ppm). The methylene protons at the C2 and C3 positions of the chroman ring would likely appear as multiplets in the upfield region, with their chemical shifts and coupling patterns providing valuable information about their connectivity. The methyl protons at the C6 position would appear as a singlet in the aromatic region, slightly downfield due to the deshielding effect of the aromatic ring.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-5 | 7.8 - 8.0 | s | - |

| H-8 | 7.0 - 7.2 | s | - |

| H-2 (CH₂) | 4.4 - 4.6 | t | 6.0 - 7.0 |

| H-3 (CH₂) | 2.8 - 3.0 | t | 6.0 - 7.0 |

| 6-CH₃ | 2.3 - 2.5 | s | - |

Note: The predicted data is based on the analysis of structurally similar chroman-4-one derivatives.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound would give a distinct signal in the ¹³C NMR spectrum.

The carbonyl carbon (C4) is expected to have the most downfield chemical shift (typically δ 190-200 ppm) due to the strong deshielding effect of the double-bonded oxygen atom. The aromatic carbons would appear in the range of δ 110-160 ppm, with the carbon attached to the bromine atom (C7) and the oxygen atom (C8a) showing characteristic shifts. The methylene carbons of the chroman ring (C2 and C3) and the methyl carbon (C6-CH₃) would appear in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (C4) | ~192 |

| C-O (C8a) | ~161 |

| C-Br (C7) | ~118 |

| C-CH₃ (C6) | ~137 |

| Aromatic C-H (C5, C8) | 120 - 130 |

| Aromatic C (C4a) | ~122 |

| O-CH₂ (C2) | ~70 |

| CH₂ (C3) | ~42 |

| CH₃ (6-CH₃) | ~20 |

Note: The predicted data is based on the analysis of structurally similar chroman-4-one derivatives.

Advanced NMR Techniques for Stereochemical and Conformational Analysis (e.g., HMBC, NOESY)

Two-dimensional (2D) NMR techniques such as Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect Spectroscopy (NOESY) are powerful tools for unambiguously assigning proton and carbon signals and for determining the stereochemistry and conformation of molecules.

HMBC experiments would reveal correlations between protons and carbons that are two or three bonds apart. For instance, correlations between the methyl protons (6-CH₃) and the aromatic carbons C5, C6, and C7 would confirm the position of the methyl group. Similarly, correlations between the methylene protons at C2 and C3 with the carbonyl carbon at C4 would establish the connectivity within the chroman ring.

NOESY experiments provide information about the spatial proximity of protons. For this compound, NOESY could be used to determine the preferred conformation of the dihydropyranone ring. Correlations between protons that are close in space, even if they are not directly bonded, would be observed. For example, observing a NOESY correlation between the H-5 proton and the methyl protons would provide insights into the orientation of the substituents on the aromatic ring.

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Determination

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a very accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental formula of the molecule. For this compound (C₁₀H₉BrO₂), the expected exact mass can be calculated. The presence of a bromine atom would be readily identifiable from the characteristic isotopic pattern, with two peaks of nearly equal intensity separated by two mass units (⁷⁹Br and ⁸¹Br).

Table 3: Predicted HRMS Data for this compound

| Ion | Calculated m/z |

| [M+H]⁺ (for C₁₀H₁₀BrO₂⁺ with ⁷⁹Br) | 240.9862 |

| [M+H]⁺ (for C₁₀H₁₀BrO₂⁺ with ⁸¹Br) | 242.9842 |

Note: The predicted data is based on the elemental composition of the molecule.

Liquid Chromatography-Mass Spectrometry (LCMS)

Liquid Chromatography-Mass Spectrometry (LCMS) combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This technique is particularly useful for analyzing complex mixtures and for obtaining fragmentation data that can aid in structural elucidation.

In an LCMS experiment of this compound, the compound would first be separated from any impurities. The subsequent mass analysis would provide the molecular ion peak, confirming the molecular weight. By inducing fragmentation of the molecular ion (e.g., through collision-induced dissociation in MS/MS experiments), a characteristic fragmentation pattern would be generated.

Key fragmentation pathways for chroman-4-ones often involve retro-Diels-Alder (RDA) reactions, leading to the cleavage of the dihydropyranone ring. For this compound, characteristic fragments would be expected from the loss of small molecules like CO or C₂H₂O from the heterocyclic ring, as well as cleavage of the bond between the aromatic ring and the heterocyclic moiety. The analysis of these fragment ions would provide further confirmation of the proposed structure.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that provides crucial information about the molecular weight and fragmentation pattern of a compound. For this compound, the ESI-MS spectrum is predicted to exhibit a distinct molecular ion peak cluster owing to the presence of the bromine atom.

Molecular Ion and Isotopic Pattern: The molecular formula of this compound is C₁₀H₉BrO₂. The presence of bromine, which has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance, will result in a characteristic isotopic pattern for the molecular ion [M]⁺˙ and any bromine-containing fragments. docbrown.infomiamioh.edu The expected molecular ion peaks would therefore appear at m/z values corresponding to [C₁₀H₉⁷⁹BrO₂]⁺˙ and [C₁₀H₉⁸¹BrO₂]⁺˙, with approximately equal intensity.

Fragmentation Pattern: While ESI is a soft ionization method, some in-source fragmentation can be induced to aid in structural elucidation. uni-goettingen.decore.ac.uk The fragmentation of this compound is expected to proceed through characteristic pathways for ketones, ethers, and aromatic halides. libretexts.org

Key predicted fragmentation pathways include:

α-cleavage: The primary fragmentation for ketones involves the cleavage of the bond adjacent to the carbonyl group. miamioh.edu This could lead to the loss of a CO molecule or fragments from the heterocyclic ring.

Cleavage of the Heterocyclic Ring: The chromanone structure may undergo ring-opening followed by further fragmentation.

Loss of Bromine: Cleavage of the C-Br bond can occur, leading to a fragment corresponding to the loss of a bromine radical. nih.gov

Loss of Methyl Group: The methyl group on the aromatic ring can be lost as a methyl radical.

The following table summarizes the predicted major fragments for this compound in an ESI-MS experiment.

| Predicted m/z | Proposed Fragment Ion | Notes |

| 240/242 | [C₁₀H₉BrO₂]⁺˙ | Molecular ion peak ([M]⁺˙), showing the characteristic 1:1 isotopic pattern for bromine. |

| 212/214 | [M - CO]⁺˙ | Loss of carbon monoxide from the carbonyl group. |

| 197/199 | [M - CO - CH₃]⁺˙ | Subsequent loss of a methyl radical. |

| 161 | [M - Br]⁺ | Loss of the bromine radical. |

| 133 | [M - Br - CO]⁺ | Loss of bromine and carbon monoxide. |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies. The IR spectrum of this compound is expected to show distinct absorption bands corresponding to its ketone, ether, aromatic, and alkyl functionalities.

The predicted characteristic IR absorption bands for this compound are detailed in the table below, based on typical frequency ranges for these functional groups. wpmucdn.comvscht.czpressbooks.publibretexts.orgutdallas.eduorgchemboulder.comlibretexts.org

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

| C=O (Ketone) | Stretching | 1680 - 1700 | Strong |

| C-O-C (Aromatic Ether) | Asymmetric Stretching | 1250 - 1280 | Strong |

| Symmetric Stretching | 1020 - 1050 | Medium | |

| C=C (Aromatic) | Stretching | 1580 - 1610 | Medium to Strong |

| Stretching | 1450 - 1500 | Medium to Strong | |

| C-H (Aromatic) | Stretching | 3000 - 3100 | Medium to Weak |

| Out-of-plane Bending | 800 - 900 | Strong | |

| C-H (Alkyl - CH₃ & CH₂) | Asymmetric Stretching | 2950 - 2980 | Medium |

| Symmetric Stretching | 2850 - 2880 | Medium | |

| Bending (Scissoring/Bending) | 1440 - 1470 | Medium | |

| C-Br (Aryl Bromide) | Stretching | 500 - 650 | Medium to Strong |

The carbonyl (C=O) stretching frequency is particularly diagnostic for the chromanone core. For aromatic ketones, this band typically appears at a lower wavenumber (around 1685-1666 cm⁻¹) due to conjugation with the benzene (B151609) ring. orgchemboulder.com The precise positions of the aromatic C-H out-of-plane bending bands can also provide information about the substitution pattern on the benzene ring.

X-ray Crystallography for Absolute Structural Determination

X-ray crystallography provides definitive information on the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions that dictate the crystal packing. While a specific crystal structure for this compound is not publicly available, analysis of related brominated chromanone structures allows for a detailed prediction of its solid-state conformation and packing.

Molecular Geometry: The chroman-4-one scaffold consists of a benzene ring fused to a dihydropyranone ring. researchgate.net The benzene ring is planar, while the heterocyclic ring is expected to adopt a non-planar conformation, likely a half-chair or sofa conformation, to minimize steric strain. The bond lengths and angles within the aromatic ring will be typical for a substituted benzene ring. The C=O bond length is expected to be in the range of 1.21-1.23 Å.

Influence of Substituents: The bromine atom at the 7-position and the methyl group at the 6-position will influence the electronic distribution and steric profile of the molecule. These substituents are not expected to cause major distortions in the core chromanone structure but will play a significant role in the crystal packing.

Crystal Packing and Intermolecular Interactions: The arrangement of molecules in the crystal lattice is governed by non-covalent interactions. researchgate.netnih.goviucr.org For this compound, several types of intermolecular interactions are anticipated:

C-H···O Hydrogen Bonds: Weak hydrogen bonds involving the carbonyl oxygen atom as an acceptor and aromatic or aliphatic C-H groups as donors are common in chromanone structures and are expected to be a significant factor in the crystal packing.

π-π Stacking: The planar aromatic rings may engage in π-π stacking interactions, further stabilizing the crystal lattice.

The following table presents predicted crystallographic parameters for this compound, based on data for similar structures.

| Parameter | Predicted Value/System | Basis of Prediction |

| Crystal System | Monoclinic or Orthorhombic | Common for substituted chromanones. |

| Space Group | P2₁/c or similar centrosymmetric group | Common for organic molecules. |

| Key Intermolecular Interactions | C-H···O, π-π stacking, Halogen bonds (Br···O) | Based on functional groups present and known packing motifs of related compounds. |

This comprehensive spectroscopic and structural analysis, while predictive in nature, provides a solid foundation for the characterization of this compound and its derivatives, guiding future experimental work.

Chemical Reactivity and Transformation Mechanisms of 7 Bromo 6 Methylchroman 4 One

Reactivity at the Bromine Center: Nucleophilic Substitution Reactions

Direct nucleophilic aromatic substitution on the electron-rich benzene (B151609) ring of 7-Bromo-6-methylchroman-4-one is generally unfavorable. However, the bromine atom serves as an excellent handle for transition-metal-catalyzed cross-coupling reactions, which are powerful methods for forming new carbon-carbon and carbon-heteroatom bonds.

Prominent among these are the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron species, typically a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. wikipedia.org The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the boronate species and reductive elimination to yield the coupled product and regenerate the catalyst. yonedalabs.com This method allows for the introduction of various aryl, heteroaryl, or vinyl groups at the C7 position. The reactivity of the aryl bromide in this coupling is standard, with the general trend being R-I > R-OTf > R-Br >> R-Cl. wikipedia.org

Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a new carbon-nitrogen bond by coupling the aryl bromide with a primary or secondary amine. wikipedia.orgorganic-chemistry.org The mechanism is similar to the Suzuki coupling, involving oxidative addition, formation of a palladium-amido complex, and reductive elimination. wikipedia.orglibretexts.org This reaction provides a direct route to 7-amino-substituted chroman-4-one derivatives, which would be difficult to synthesize by other means. acsgcipr.org

| Reaction | Coupling Partner | Catalyst System (Typical) | Resulting C7-Substituent |

|---|---|---|---|

| Suzuki-Miyaura Coupling | R-B(OH)₂ | Pd(PPh₃)₄, Na₂CO₃ | -R (Aryl, Vinyl, etc.) |

| Buchwald-Hartwig Amination | R¹R²NH | Pd₂(dba)₃, Ligand (e.g., BINAP), NaOtBu | -NR¹R² |

Transformations of the Chroman-4-one Ketone Moiety

The carbonyl group at the C4 position is a key site for a variety of chemical transformations, allowing for modification of the heterocyclic ring's structure and properties.

Reduction: The ketone can be readily reduced to a secondary alcohol, yielding 7-bromo-6-methylchroman-4-ol. A common and effective reagent for this transformation is sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent like methanol (B129727) or ethanol (B145695). nih.gov This reaction proceeds via nucleophilic attack of a hydride ion on the electrophilic carbonyl carbon.

Wittig Reaction: To convert the carbonyl group into an exocyclic double bond (a methylene (B1212753) group), the Wittig reaction is a standard method. wikipedia.orgmasterorganicchemistry.com This involves reacting the chroman-4-one with a phosphonium (B103445) ylide, such as methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂). The reaction proceeds through a [2+2] cycloaddition to form an oxaphosphetane intermediate, which then collapses to form the alkene and triphenylphosphine (B44618) oxide, the latter being the thermodynamic driving force for the reaction. wikipedia.orgorganic-chemistry.org

Derivative Formation: Standard condensation reactions can be employed to form derivatives such as oximes and hydrazones. Reaction with hydroxylamine (B1172632) (NH₂OH) yields the corresponding oxime, while reaction with hydrazine (B178648) (NH₂NH₂) or its derivatives (e.g., 2,4-dinitrophenylhydrazine) affords hydrazones. These reactions are typically acid-catalyzed and proceed via nucleophilic attack on the carbonyl carbon followed by dehydration.

| Reaction | Reagent(s) | Product Functional Group |

|---|---|---|

| Reduction | NaBH₄, MeOH | Secondary Alcohol (-CH(OH)-) |

| Wittig Olefination | Ph₃P=CH₂ | Exocyclic Alkene (=CH₂) |

| Oxime Formation | NH₂OH·HCl, Base | Oxime (=N-OH) |

| Hydrazone Formation | NH₂NH₂, Acid catalyst | Hydrazone (=N-NH₂) |

Reactivity of the Methyl Group at Position 6

The methyl group at the C6 position is attached to the aromatic ring and is thus a "benzylic" position. This confers special reactivity upon its C-H bonds, which are weaker than typical alkyl C-H bonds due to the resonance stabilization of the resulting benzylic radical or ionic intermediates. masterorganicchemistry.comchemistrysteps.com

Free-Radical Bromination: The benzylic hydrogens can be selectively replaced with a bromine atom via a free-radical chain reaction. The reagent of choice for this transformation is N-Bromosuccinimide (NBS) in the presence of a radical initiator such as light (hν) or benzoyl peroxide. masterorganicchemistry.comchemistrysteps.com The mechanism involves the formation of a resonance-stabilized benzylic radical, which then abstracts a bromine atom from Br₂ (present in low concentration) to form the product, 7-bromo-6-(bromomethyl)chroman-4-one, and a new bromine radical to propagate the chain. chemistrysteps.comyoutube.com

Oxidation: Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), can oxidize the benzylic methyl group completely to a carboxylic acid. chemistrysteps.comyoutube.com This reaction requires the presence of at least one benzylic hydrogen. The resulting product would be 7-bromo-4-oxochroman-6-carboxylic acid. This transformation is a powerful tool for introducing an acidic functional group onto the aromatic scaffold.

Regioselectivity and Stereoselectivity in Reactions Involving the Chroman-4-one Ring System

Many reactions involving the chroman-4-one scaffold exhibit notable regio- and stereoselectivity.

Regioselectivity: The synthesis of 2-substituted chroman-4-ones often proceeds via a base-promoted aldol (B89426) condensation between a 2'-hydroxyacetophenone (B8834) and an aldehyde, followed by an intramolecular oxa-Michael addition. nih.gov This sequence ensures that the substituent is specifically located at the C2 position. Reactions involving the enolate of the chroman-4-one, formed by deprotonation at the C3 position, allow for regioselective functionalization at this site, alpha to the carbonyl.

Stereoselectivity: The reduction of the C4-ketone in a chroman-4-one that already possesses a chiral center (e.g., a substituent at C2) will result in the formation of diastereomers. The hydride reagent can attack from either face of the planar carbonyl group, leading to different configurations of the resulting hydroxyl group. The ratio of these diastereomers is influenced by steric hindrance. For instance, bromination of 2-pentylchroman-4-one at the 3-position has been shown to produce a diastereomeric mixture with the cis-isomer as the major product. nih.gov Enantioselective syntheses, such as the N-heterocyclic carbene (NHC)-catalyzed intramolecular Stetter reaction, can provide access to enantiomerically enriched chroman-4-ones. organic-chemistry.org

Mechanistic Investigations of Novel Derivatization Pathways

Modern synthetic methods have enabled novel pathways for the synthesis and derivatization of the chroman-4-one core, often involving radical intermediates and annulation strategies.

Visible-light photoredox catalysis has emerged as a powerful tool for constructing the chroman-4-one scaffold via radical cascade reactions. researchgate.netnih.govsci-hub.senih.gov A common strategy involves the radical-initiated cascade cyclization of o-(allyloxy)arylaldehydes. researchgate.netresearchgate.net The mechanism typically begins with the generation of a radical species which adds to the alkene of the allyloxy side chain. This is followed by an intramolecular cyclization of the resulting radical onto the aldehyde's carbonyl group to form an alkoxy radical. A subsequent 1,2-hydrogen atom transfer (1,2-HAT) generates a more stable carbon-centered radical, which is then oxidized to complete the catalytic cycle and yield the 3-substituted chroman-4-one product. sci-hub.se

The Giese reaction is another important radical-based transformation. chem-station.com In this context, a nucleophilic alkyl radical (often generated from an alkyl halide or via decarboxylation) adds to an electron-deficient alkene. chem-station.comrsc.org A doubly decarboxylative, photoredox Giese reaction has been developed for the synthesis of 2-substituted-chroman-4-ones, where an alkyl radical is generated from an N-(acyloxy)phthalimide and adds to a chromone-3-carboxylic acid, which serves as a radical acceptor and subsequently decarboxylates. rsc.orgrsc.org

Annulation reactions provide powerful methods for constructing the heterocyclic ring system in a single synthetic operation.

Radical (4+2) Annulation: A photocatalytic (4+2) radical annulation has been developed for chroman synthesis. nih.govrsc.orgrsc.org This method complements the traditional Diels-Alder reaction. rsc.org The mechanism involves the generation of a carbon-centered radical from a precursor like an N-hydroxyphthalimide (NHPI) ester. This nucleophilic radical then reacts with an electron-deficient olefin (the radical acceptor) in a process that constructs the six-membered chroman ring. nih.govrsc.org

Intramolecular Stetter Reaction: The Stetter reaction involves the 1,4-addition of an aldehyde to an α,β-unsaturated compound, catalyzed by an N-heterocyclic carbene (NHC). organic-chemistry.org The intramolecular version of this reaction is a highly efficient method for synthesizing chroman-4-ones. organic-chemistry.orgnih.gov The mechanism begins with the addition of the NHC catalyst to an aldehyde (e.g., a salicylaldehyde (B1680747) derivative with an tethered Michael acceptor) to form a Breslow intermediate. This intermediate, which possesses "umpolung" (reversed polarity) reactivity, then undergoes an intramolecular Michael-type addition to the α,β-unsaturated system to form the new C-C bond and close the ring. Finally, the catalyst is eliminated to afford the chroman-4-one product and regenerate the NHC. nih.gov

Structure Activity Relationship Sar Studies of Substituted Chroman 4 Ones Relevant to 7 Bromo 6 Methylchroman 4 One

Methodological Approaches to SAR Elucidation for Chroman-4-one Scaffolds

The elucidation of Structure-Activity Relationships for chroman-4-one scaffolds involves a combination of synthetic chemistry, in vitro biological assays, and computational modeling. A common approach begins with the synthesis of a series of analogues where specific positions on the chroman-4-one core are systematically modified. For example, derivatives with various substituents at the 2-, 3-, 6-, and 8-positions are often prepared to probe the effects of steric bulk, electronics, and hydrophobicity.

Key synthetic strategies to access these derivatives include:

Aldol (B89426) Condensation: A base-promoted aldol condensation between a substituted 2'-hydroxyacetophenone (B8834) and an appropriate aldehyde, followed by an intramolecular oxa-Michael ring closure, is a frequently used method. Microwave irradiation can enhance the efficiency of this one-step procedure.

Radical Cascade Annulation: This method allows for the synthesis of functionalized chroman-4-ones, for instance, by reacting 2-(allyloxy)arylaldehydes with various radical precursors to introduce substituents at the 3-position.

Bromination and Substitution: Introduction of a bromine atom, typically at the 3-position, allows for subsequent nucleophilic substitution reactions to introduce a variety of functional groups.

Once synthesized, these compounds are evaluated in biological assays to determine their activity. For instance, in the context of sirtuin (SIRT) inhibition, fluorescence-based in vitro assays are used to measure the IC50 values of the synthesized compounds against specific sirtuin subtypes like SIRT1, SIRT2, and SIRT3.

Computational studies, including homology modeling and molecular docking, complement the experimental data. These in silico methods help to propose a binding mode for the chroman-4-one inhibitors within the active site of their target protein, providing a structural basis for the observed SAR. This integrated approach of synthesis, biological testing, and computational analysis allows for a comprehensive understanding of the SAR of the chroman-4-one scaffold.

Influence of Substituents on Bioactivity Profile

Halogenation on the aromatic ring of the chroman-4-one scaffold plays a critical role in modulating biological activity, often by influencing the electronic properties of the molecule. Studies have shown that electron-withdrawing groups, such as halogens, are generally favorable for certain activities.

For SIRT2 inhibition, dihalogenated derivatives have demonstrated significant potency. For example, replacing a 6-chloro substituent with a larger but less electronegative 6-bromo group was well-tolerated and maintained potent inhibitory activity. The compound 6,8-dibromo-2-pentylchroman-4-one was identified as the most potent SIRT2 inhibitor in one study, with an IC50 of 1.5 μM. This suggests that larger, electron-withdrawing substituents at the 6- and 8-positions are beneficial for this specific activity. In contrast, a 7-fluoro substituted analogue showed only weak inhibitory activity, indicating that the position of halogenation is crucial.

The necessity of substituents on the aromatic ring is highlighted by the observation that the unsubstituted 2-pentylchroman-4-one lost all inhibitory activity. While electron-withdrawing groups generally enhance activity, electrostatic properties are not the sole determinant, as difluorinated compounds were found to be less active than other dihalogenated derivatives.

Table 1: Effect of Halogenation on SIRT2 Inhibition

| Compound | Substituent at 6 | Substituent at 8 | SIRT2 IC50 (μM) |

|---|---|---|---|

| 6,8-dibromo-2-pentylchroman-4-one | Br | Br | 1.5 |

| 8-bromo-6-chloro-2-pentylchroman-4-one | Cl | Br | 4.5 |

| 6,8-difluoro-2-pentylchroman-4-one | F | F | Less active than other dihalogenated derivatives |

| 7-fluoro-2-pentylchroman-4-one | H | H (F at 7) | Weak activity (18% inhibition) |

| 2-pentylchroman-4-one | H | H | Inactive |

Alkyl substituents also significantly impact the bioactivity of chroman-4-ones. The presence of a substituent at the 6-position appears to be more critical for activity than one at the 8-position. For instance, replacing halogens at positions 6 and 8 with methyl groups resulted in a slight decrease in SIRT2 inhibitory activity compared to chloro- and bromo-substituted analogues, but a clear increase in activity compared to the unsubstituted version.

At the 2-position, the nature of the alkyl substituent is a key determinant of activity. SAR studies on SIRT2 inhibitors revealed that the length of the alkyl chain is important.

An n-propyl chain showed slightly better activity than an n-heptyl chain.

The optimal length was found to be a pentyl group.

Branching of the alkyl chain near the chroman-4-one ring, as seen with an isopropyl group, decreased inhibitory activity compared to a linear n-propyl group.

This suggests that bulky groups directly attached to the ring system can diminish the inhibitory effect. In the context of antibacterial activity, 2-alkyl hydrophobic substituents are important. Specifically for activity against methicillin-resistant Staphylococcus aureus (MRSA), long aliphatic alkyl chains (six to nine carbons) at the 2-position of 5,7-dihydroxy-4-chromanones showed better activity than shorter chains.

Substitutions at the 2-, 3-, and 8-positions of the chroman-4-one scaffold have been extensively explored to modulate biological activity.

Position 2: As discussed, this position is crucial for potency, and modifications often involve varying the length and branching of alkyl chains or introducing aromatic groups. While linear alkyl chains of three to five carbons are often optimal for SIRT2 inhibition, the introduction of a phenyl group directly at this position leads to decreased inhibition. However, if a spacer is introduced between the chroman-4-one scaffold and an aromatic ring (e.g., a phenethyl group), potent activity can be restored. For antibacterial activity, 2-alkyl hydrophobic substituents are generally preferred over 2-aryl groups.

Position 3: The 3-position is another key site for modification. The introduction of various substituents has been achieved through methods like bromination followed by substitution or via radical annulation reactions. For example, 3-benzylidene chroman-4-ones have been investigated for antifungal, antioxidant, and anticancer activities.

Oxygen-containing functional groups like hydroxyl and methoxy (B1213986) groups are pivotal in defining the biological properties of chroman-4-ones. Their placement on the aromatic ring can either enhance or diminish activity depending on the target.

For antibacterial activity, hydroxyl groups at the 5- and 7-positions have been found to enhance activity. The presence of two free phenol (B47542) hydroxy groups on the scaffold is considered optimal for Gram-positive antibacterial activity. In contrast, for certain efflux pump inhibitory activities, the introduction of a hydroxyl group at the C-5 or C-8 position was found to be detrimental.

The methoxy group's influence is also position-dependent. A methoxy group at the 7-position of the chromone (B188151) ring has been shown to greatly impact the inhibition of superoxide (B77818) anion generation in human neutrophils. However, a methoxy group at the C-8 position can decrease activity in other contexts. In studies of 3-benzylidene chroman-4-ones, compounds possessing methoxy and ethoxy/methyl/isopropyl groups exhibited good antifungal activity, while those with only a methoxy group showed moderate activity.

The carbonyl group at the 4-position is an essential feature for potent SIRT2 inhibition, as its removal or conformational reorientation leads to a marked decrease in activity. This highlights the exceptionally close relationship between the molecular structure and biological function, where even minor alterations can significantly affect activity.

Table 2: Influence of Oxygen-Containing Groups on Antibacterial Activity

Importance of Specific Substituent Arrangements

The arrangement and properties of substituents on the chroman-4-one core are critical in defining the molecule's interaction with biological targets. Key arrangements that significantly influence activity include the presence of catechol moieties and the nature of hydrophobic substituents.

Catechol Moiety: A catechol group (two adjacent hydroxyl groups on the aromatic ring) is a significant feature in some pharmacologically active natural products. In the context of chroman analogues, the orientation of these hydroxyl groups, which can be influenced by intramolecular hydrogen bonds, may affect the molecule's alignment within a receptor's binding pocket, thereby altering its affinity and activity. researchgate.net The D1 potency of apomorphine, for example, is attributed to its catechol moiety. researchgate.net

Hydrophobic Substituents: The presence and characteristics of hydrophobic substituents, typically alkyl or aryl groups, are crucial for the activity of many chroman-4-one derivatives.

Antibacterial Activity: SAR analyses have shown that a hydrophobic substituent at the 2-position of the chroman-4-one scaffold enhances antibacterial activity against Gram-positive pathogens. nih.govacs.org The length of 2-alkyl chains plays a significant role; for instance, 5,7-dihydroxy-4-chromanones with longer aliphatic chains (six to nine carbons) demonstrated better activity against Methicillin-resistant Staphylococcus aureus (MRSA) than those with shorter chains. nih.gov

Sirtuin 2 (SIRT2) Inhibition: For SIRT2 inhibition, the length of an alkyl chain at the 2-position is a determining factor for potency. nih.govacs.org Studies on 2-alkylchroman-4-ones revealed that a pentyl group had the most optimal length for inhibitory activity. nih.govacs.org Shorter chains like n-propyl showed slightly less activity, while longer chains such as n-heptyl also resulted in decreased potency. acs.org Furthermore, bulky or branched alkyl groups near the ring system tend to diminish the inhibitory effect. nih.govacs.org

The table below summarizes the impact of substituent variations on the SIRT2 inhibitory activity of 2-alkyl-6,8-disubstituted-chroman-4-ones.

| Compound | R (Position 2) | R1 (Position 6) | R2 (Position 8) | SIRT2 Inhibition IC₅₀ (µM) |

| 1a | n-Pentyl | Cl | Br | 1.5 (S-enantiomer) |

| 1k | n-Propyl | Cl | Br | 10.6 |

| 1l | n-Heptyl | Cl | Br | >25 |

| 1n | Isopropyl | Cl | Br | >25 |

| 3a | n-Pentyl | Cl | Br | 5.5 (Chromone analogue) |

Data sourced from Fridén-Saxin et al. (2012). nih.govacs.org

Identification of Pharmacophoric Elements within Chroman-4-one Derivatives

A pharmacophore is the ensemble of steric and electronic features necessary to ensure optimal molecular interactions with a specific biological target. For chroman-4-one derivatives, several key pharmacophoric elements have been identified for different biological activities.

For antibacterial activity , SAR analysis has identified a combination of features as being pharmacophoric:

A hydrophobic substituent at the 2-position. nih.govacs.org

A hydrogen bond donor/acceptor at the 4-position (the carbonyl group or a reduced hydroxyl group). nih.govacs.org

Hydroxyl groups at the 5- and 7-positions. nih.govacs.org

For selective SIRT2 inhibition , the crucial pharmacophoric elements include:

An intact carbonyl group at the 4-position, which may act as a hydrogen bond acceptor. nih.govacs.org Its reduction to a hydroxyl group leads to a loss of activity. acs.org

An alkyl chain of optimal length (three to five carbons) at the 2-position. nih.govacs.org

Large, electron-withdrawing substituents at the 6- and 8-positions. nih.govacs.org The presence of substituents on the aromatic ring is necessary for any significant inhibition. acs.org

A pharmacophore model for (E)-3-Heteroarylidenechroman-4-ones as monoamine oxidase-B inhibitors was generated and featured two hydrogen bond acceptors and one aromatic ring hydrogen bond donor. researchgate.net

Bioisosteric Replacements in Chroman-4-one Scaffolds

Bioisosterism, the strategy of replacing a functional group within a molecule with another group of similar physical or chemical properties, is a fundamental tool in drug design to enhance efficacy, improve pharmacokinetic properties, or reduce toxicity. patsnap.comnih.govctppc.org This approach has been applied to the chroman-4-one scaffold to probe its SAR and develop new analogues.

A primary example of bioisosteric replacement is the substitution of the oxygen atom in the heterocyclic ring with a sulfur atom to yield thiochroman-4-ones. nih.gov This modification can significantly alter the biological activity profile. For instance, incorporating hydrazone moieties into thiochroman-4-ones was found to enhance their activity against Leishmaniasis. rsc.org

Another approach involves scaffold hopping and the use of bioisosteric replacements at the C2 position of the related chromen-4-one scaffold. In one study, various C2 bridging moieties were explored, leading to the discovery that N-(4-oxo-4H-chromen-2-yl)benzenesulfonamide derivatives were potent inhibitors of superoxide anion generation and elastase release in neutrophils. nih.gov

The replacement of the chromenone scaffold itself with bioisosteres like benzoxazinone (B8607429) or benzopyranone has been shown to decrease efficacy in certain contexts, highlighting the privileged nature of the core chroman-4-one structure. rsc.org The strategic replacement of functional groups is a key technique for fine-tuning the biological activity of this versatile scaffold. cambridgemedchemconsulting.com

| Original Group/Scaffold | Bioisosteric Replacement | Effect on Biological Activity |

| Chroman-4-one Oxygen | Sulfur (Thiochroman-4-one) | Can significantly alter activity; enhanced antileishmanial potential with other modifications. nih.govrsc.org |

| Thiochromenone | Benzoxazinone / Benzopyranone | Lowered efficacy. rsc.org |

| 2-Thiolphenoxy (on Chromone) | N-benzenesulfonamide (on Chromone) | Resulted in robust inhibitors of neutrophil superoxide generation. nih.gov |

Computational and Theoretical Chemistry Studies on Chroman 4 One Systems

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of chroman-4-ones, docking simulations are instrumental in elucidating the interactions between these ligands and their biological targets, typically proteins or enzymes.

Studies on various chroman-4-one derivatives have demonstrated their potential as inhibitors for a range of enzymes. For instance, molecular docking has been employed to investigate the binding of benzimidazole-containing 4H-chromen-4-one derivatives to the MAP kinase enzyme, a key target in inflammation and cancer. nih.gov These simulations revealed that the designed compounds exhibit favorable binding energies, comparable to the standard drug Imatinib, by forming specific interactions with the amino acid residues in the active site. nih.gov

Similarly, docking studies have been crucial in understanding the inhibitory activity of chromone (B188151) derivatives against enzymes like CDK4, which is implicated in cancer. nih.gov The binding affinity of these compounds is often attributed to a combination of hydrogen bonding and hydrophobic interactions within the active pocket of the enzyme. nih.gov For a compound like 7-Bromo-6-methylchroman-4-one, molecular docking could predict its binding mode to various target proteins, guiding the design of more potent and selective inhibitors. The presence of the bromo and methyl groups would influence its steric and electronic properties, potentially leading to unique interactions with the target's active site.

Molecular modeling has also suggested potential mechanisms of action for chroman-4-one derivatives against microbial targets. For example, in Candida albicans, different derivatives are predicted to inhibit key enzymes like cysteine synthase, HOG1 kinase, and FBA1, which are crucial for fungal virulence and survival. mdpi.comnih.gov

| Chroman-4-one Derivative Class | Target Enzyme/Protein | Key Findings | Potential Therapeutic Area |

|---|---|---|---|

| Benzimidazole-containing 4H-chromen-4-ones | MAP kinase | Good binding energies comparable to Imatinib. nih.gov | Anti-inflammatory, Anti-cancer nih.gov |

| Substituted chromone congeners | CDK4 | Strong binding affinity through hydrophobic and H-bonding interactions. nih.gov | Anti-cancer nih.gov |

| Homoisoflavonoids | HOG1 kinase, FBA1 (in C. albicans) | Potential inhibition of key fungal enzymes. mdpi.comnih.gov | Antifungal mdpi.comnih.gov |

Homology Modeling for Enzyme-Inhibitor Binding Site Analysis

When the crystal structure of a target protein is not available, homology modeling can be used to build a three-dimensional model of the protein using the known structure of a homologous protein as a template. This model can then be used for molecular docking studies to analyze the binding site and interactions with potential inhibitors like this compound. This approach is particularly valuable in the early stages of drug discovery where experimental structures are lacking.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. 3D-QSAR studies, such as Molecular Field Analysis (MFA), are used to explore the substitutional requirements for a particular biological activity. nih.gov

For instance, a 3D-QSAR study on synthetic chromone derivatives as antioxidants generated a statistically significant model with good predictive ability. nih.gov Such models can help in designing new compounds with improved antioxidant properties. Another QSAR study on 3-iodochromone derivatives as potential fungicides identified key molecular descriptors that influence their fungicidal activity. frontiersin.org For this compound, a QSAR model could be developed by synthesizing and testing a series of related analogs to identify the structural features that are crucial for a specific biological activity.

| Derivative Series | Biological Activity | QSAR Model Type | Key Outcome |

|---|---|---|---|

| Synthetic chromone derivatives | Antioxidant (DPPH radical scavenging) | 3D-QSAR (Molecular Field Analysis) nih.gov | Generated a predictive model for designing novel antioxidants. nih.gov |

| 3-Iodochromone derivatives | Fungicidal (against Sclerotium rolfsii) | 2D-QSAR (MLR, PCR, PLS) frontiersin.org | Identified key descriptors influencing fungicidal activity. frontiersin.org |

Density Functional Theory (DFT) and Other Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. DFT calculations can provide valuable information about molecular geometries, vibrational frequencies, and electronic properties. researchgate.net

DFT has been used to study the fluorescence characteristics of chromone-derived fluorophores, revealing how different substituents affect their quantum yields. researchgate.net Such calculations can predict the electronic properties of this compound, including its HOMO-LUMO gap, which is related to its reactivity and kinetic stability. researchgate.net A smaller HOMO-LUMO gap generally implies higher reactivity.

Furthermore, DFT calculations, in combination with Time-Dependent DFT (TD-DFT), can be used to predict the electronic absorption spectra (UV-Vis) of chromone derivatives. researchgate.net DFT has also been employed to determine the absolute configuration of chiral chroman-4-one derivatives by comparing calculated and experimental vibrational circular dichroism (VCD) spectra. nih.govacs.org Theoretical calculations have also been used to compare with experimental data for synthesized chromene derivatives, showing good agreement. nih.gov

The molecular electrostatic potential (MEP) maps, calculated using DFT, provide information about the charge distribution in a molecule and can be used to predict its chemical reactivity and intermolecular interactions. researchgate.net For this compound, the MEP map would highlight the electron-rich and electron-deficient regions, indicating potential sites for electrophilic and nucleophilic attack.

| Application | Property Investigated | Significance |

|---|---|---|

| Electronic Structure | HOMO-LUMO gap, electron affinity, ionization potential. researchgate.net | Predicts chemical reactivity and kinetic stability. researchgate.net |

| Spectroscopy | UV-Vis spectra, Vibrational Circular Dichroism (VCD). researchgate.netnih.govacs.org | Aids in structural elucidation and determination of absolute configuration. nih.govacs.org |

| Reactivity | Molecular Electrostatic Potential (MEP) maps. researchgate.net | Identifies reactive sites for intermolecular interactions. researchgate.net |

Conformational Landscape Analysis and Dynamics Simulations

The biological activity of a molecule is often dependent on its three-dimensional conformation. Conformational analysis of chroman-4-one derivatives, such as 3-benzylchroman-4-ones, has been performed to understand the spatial arrangement of different substituents. researchgate.net The flexibility of certain groups in the molecule can lead to multiple low-energy conformers, which can be explored using computational methods.

Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of chroman-4-one derivatives and their interactions with biological targets over time. MD simulations of protein-ligand complexes, for instance, can reveal the stability of the binding and the key interactions that are maintained throughout the simulation. For 6-substituted 3-formyl chromone derivatives, MD simulations have shown that the protein-ligand complexes are stable, with RMSD values indicating the strength of the interaction at the active site. nih.gov

Applications of the Chroman 4 One Scaffold in Medicinal Chemistry Research

Chroman-4-ones as Scaffolds for Peptidomimetic Development

Peptides are crucial in many physiological processes but often make poor drugs due to enzymatic degradation and low oral bioavailability. gu.se To overcome these limitations, medicinal chemists utilize rigid scaffolds like chroman-4-one to create "peptidomimetics." These are molecules that mimic the structure and function of natural peptides but with improved drug-like properties. gu.se The chroman-4-one framework can be functionalized with amino acid side chains to replicate the key interactions of a peptide with its receptor. gu.se

Somatostatin (B550006) is a peptide hormone that regulates various physiological functions by binding to five different somatostatin receptor subtypes (sst1-5). mdpi.com Its therapeutic potential is limited by its short half-life. Researchers have used the chroman-4-one and chromone (B188151) scaffolds to design non-peptide mimetics of the crucial β-turn region of somatostatin. nih.gov By introducing side chain equivalents of the essential Trp8 and Lys9 amino acids of somatostatin onto the scaffold, compounds with agonistic properties have been developed. nih.gov These mimetics are designed to adopt conformations that resemble the native peptide's turn structure, enabling them to bind and activate somatostatin receptors. nih.gov

A proof-of-concept study demonstrated that specific chroman-4-one and chromone derivatives could effectively bind to somatostatin receptors. nih.gov Two compounds, in particular, showed binding affinities in the low micromolar range for the sst2 and sst4 receptors, validating the use of this scaffold for developing somatostatin receptor agonists. nih.govnih.gov

Table 1: Binding Affinity of Chroman-4-one Based Somatostatin Mimetics

| Compound | Receptor Subtype | Binding Affinity (Ki, μM) |

|---|---|---|

| Derivative 4 | sst2 | Low μM range |

| Derivative 9 | sst4 | Low μM range |

Source: European Journal of Medicinal Chemistry nih.gov

Modulation of Enzyme Activity

The chroman-4-one scaffold is a prominent feature in the design of various enzyme inhibitors, targeting pathologies ranging from neurodegenerative diseases and cancer to diabetes. nih.govnih.gov

Sirtuins are a class of enzymes involved in cellular processes related to aging, metabolism, and cancer. nih.govacs.org Specifically, Sirtuin 2 (SIRT2) has emerged as a significant target in drug design for neurodegenerative disorders like Parkinson's and Huntington's disease, as well as for cancer. nih.govcancer.gov A series of substituted chroman-4-one derivatives have been synthesized and identified as potent and highly selective inhibitors of SIRT2. nih.govcancer.gov

Structure-activity relationship (SAR) studies have shown that substitutions at the 2-, 6-, and 8-positions of the chroman-4-one ring are crucial for high potency. nih.govacs.org An alkyl chain of three to five carbons in the 2-position, along with larger, electron-withdrawing groups (like halogens) in the 6- and 8-positions, were found to be favorable for inhibitory activity. nih.govcancer.gov Notably, these compounds exhibit high selectivity for SIRT2 over other sirtuin isoforms like SIRT1 and SIRT3. nih.govcancer.gov The antiproliferative effects of these inhibitors have been demonstrated in breast and lung cancer cell lines, correlating with their SIRT2 inhibition potency. nih.gov

Table 2: SIRT2 Inhibition by Substituted Chroman-4-one Derivatives

| Compound | Substituents | IC50 (μM) for SIRT2 | Selectivity |

|---|---|---|---|

| 6,8-dibromo-2-pentylchroman-4-one | 6,8-di-Bromo, 2-Pentyl | 1.5 | High selectivity over SIRT1 and SIRT3 |

| 8-bromo-6-chloro-2-pentylchroman-4-one | 8-Bromo, 6-Chloro, 2-Pentyl | 4.5 | High selectivity over SIRT1 and SIRT3 |

Source: Journal of Medicinal Chemistry nih.govacs.orgcancer.gov

Alpha-glucosidase is a key enzyme in carbohydrate digestion, and its inhibition can help manage postprandial hyperglycemia in patients with type 2 diabetes. nih.govfrontiersin.org Chromone and chroman-4-one derivatives have been investigated as potent α-glucosidase inhibitors. nih.govnih.gov

One study found that 5,7-dimethoxy-3-(2'-hydroxybenzyl)-4-chromanone, isolated from Portulaca oleracea L., strongly inhibited α-glucosidase with a half-maximal inhibitory concentration (IC50) of 15.03 μM, which was more effective than the standard drug, acarbose (B1664774). nih.gov Another series of synthesized chromone hydrazone derivatives also displayed potent α-glucosidase inhibitory activity, with IC50 values significantly lower than acarbose (IC50 = 817.38 μM). nih.gov For instance, a derivative with a 4-sulfonamide substitution was found to be the most active, with an IC50 value of 20.1 μM. nih.gov Molecular docking studies suggest these compounds interact with key residues in the enzyme's active site. nih.gov

Table 3: α-Glucosidase Inhibition by Chroman-4-one Derivatives

| Compound | IC50 (μM) |

|---|---|

| 5,7-dimethoxy-3-(2'-hydroxybenzyl)-4-chromanone | 15.03 ± 2.59 |

| Chromone hydrazone derivative (4d) | 20.1 ± 0.19 |

| Acarbose (Standard) | 817.38 ± 6.27 |

Source: European Journal of Pharmacology, Bioorganic & Medicinal Chemistry Letters nih.govnih.gov

Monoamine oxidases (MAO-A and MAO-B) are enzymes that catalyze the breakdown of neurotransmitters like serotonin, dopamine, and norepinephrine. nih.govmdpi.com Inhibitors of these enzymes are used to treat depression and neurodegenerative disorders such as Parkinson's disease. nih.govresearchgate.net The chroman-4-one scaffold has been used to develop MAO inhibitors. nih.gov

Research has identified chroman-4-one derivatives that show potent and selective inhibition of MAO-B. nih.gov For example, 5-hydroxy-2-methyl-chroman-4-one was isolated as a reversible and competitive inhibitor of MAO-B with an IC50 value of 3.23 µM, showing approximately 4-fold selectivity over MAO-A. nih.gov A separate study of 33 different 1-tetralone (B52770) and 4-chromanone (B43037) derivatives identified numerous high-potency, specific inhibitors of the MAO-B isoform. nih.gov

Table 4: MAO Inhibition by Chroman-4-one Derivatives

| Compound | Target | IC50 (μM) |

|---|---|---|

| 5-hydroxy-2-methyl-chroman-4-one | MAO-B | 3.23 |

| 5-hydroxy-2-methyl-chroman-4-one | MAO-A | 13.97 |

Source: Molecules nih.gov

Bacterial DNA topoisomerases, including DNA gyrase and topoisomerase IV, are essential enzymes that control the topological state of DNA and are validated targets for antibacterial drugs. wikipedia.orgresearchgate.net Topoisomerase IV is primarily responsible for unlinking newly replicated circular chromosomes, a critical step in bacterial cell division. wikipedia.org

While direct studies on 7-Bromo-6-methylchroman-4-one as a topoisomerase IV inhibitor are not prevalent, related structures have been investigated. Research into chroman-2,4-diones, which share a core structural similarity, has shown activity against the related enzyme, Topoisomerase IIα. nih.govresearchgate.net These studies found that certain chroman-2,4-diones could inhibit the ATPase activity of the enzyme, which is crucial for its function. nih.govresearchgate.net This suggests that the broader chroman scaffold has the potential to be developed into inhibitors of type II topoisomerases, including the bacterial Topoisomerase IV.

Akt Kinase Inhibition

The Akt (Protein Kinase B) signaling pathway is a critical regulator of cell survival, proliferation, and metabolism, and its overactivation is a hallmark of many cancers. mdpi.com Consequently, the development of Akt inhibitors is a significant goal in cancer therapy. mdpi.com The chroman-4-one scaffold has emerged as a structure of interest in this pursuit. Computational analyses of 3-benzylidene chroman-4-one analogs have demonstrated excellent binding energy when docked with the Akt enzyme, suggesting a potential for inhibitory activity. tandfonline.com This computational prediction indicates that derivatives of the chroman-4-one core could interfere with Akt signaling pathways, which are crucial for the proliferation of cancer cells. tandfonline.com Further studies have explored other kinase inhibitions, such as Sirtuin 2 (SIRT2), where chroman-4-one based inhibitors have shown potent and selective activity, which in turn leads to antiproliferative effects in cancer cells. acs.orgnih.gov

Antioxidant and Free Radical Scavenging Capabilities of Chroman-4-one Analogs

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. nih.gov Chroman-4-one derivatives have been investigated for their potential to counteract these effects. nih.gov

Studies on 3-benzylidene chroman-4-one analogs confirmed their antioxidant capabilities through in vitro free-radical scavenging and total antioxidant capacity assays. tandfonline.com The antioxidant activity of this class of compounds is often attributed to their chemical structure, which can effectively neutralize free radicals. nih.gov Structure-activity relationship (SAR) studies suggest that substitutions at various positions on the chromanone ring system can yield potent antioxidant compounds, with some derivatives showing activity comparable to Vitamin E. nih.gov Preliminary research also suggests that related compounds, such as (R)-7-Bromo-6-methylchroman-4-amine, may possess antioxidant activity by scavenging free radicals, highlighting the potential for this substitution pattern in contributing to cellular protection against oxidative damage. smolecule.com

Anti-Inflammatory Potential of Chroman-4-one Derivatives

Inflammation is a protective biological response, but chronic inflammation can contribute to a variety of pathologies. nih.govnih.gov The chroman-4-one scaffold is present in many compounds, including flavonoids, which are known for their anti-inflammatory properties. nih.govnih.govnih.gov Synthetic derivatives of chroman-4-one have been designed and evaluated as novel anti-inflammatory agents. nih.govrsc.org

Research has shown that certain chroman-4-one derivatives can inhibit the production of pro-inflammatory mediators. For instance, some analogs have been found to suppress the release of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated cells. nih.govtandfonline.com More detailed investigations have revealed that the anti-inflammatory mechanism can involve the inhibition of key signaling pathways. One study found that a novel 2-phenyl-4H-chromen-4-one derivative could downregulate the expression of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) by suppressing the TLR4/MAPK signaling pathway. nih.govnih.gov

Anti-Microbial Activities of Chroman-4-ones

The rise of drug-resistant pathogens presents a major global health challenge, necessitating the discovery of new antimicrobial agents. nih.govnih.gov Chroman-4-one derivatives have demonstrated a broad spectrum of antimicrobial properties, showing activity against various fungi and bacteria. nih.govmdpi.com

Antifungal Activities

Various chroman-4-one analogs have been evaluated for their ability to combat fungal infections. In one study, novel 3-benzylidene chroman-4-one derivatives exhibited excellent activity against several fungal strains, including Aspergillus niger, Aspergillus flavus, and Botrytis cinerea. tandfonline.com The antifungal efficacy was linked to specific substitutions on the benzylidene ring, with methoxy (B1213986) and ethoxy/methyl/isopropyl groups conferring very good activity. tandfonline.com Other research has focused on activity against opportunistic pathogens like Candida species. The compound (E)-benzylidene-chroman-4-one was shown to have fungicidal-like activity against Candida spp., with its mechanism likely involving action on the plasma membrane. mdpi.com

| Compound/Derivative Class | Fungal Strain(s) | Reported Activity (MIC*) |

| 3-Benzylidene chroman-4-one analogs | Aspergillus niger, Aspergillus flavus, Botrytis cinerea | Very good to moderate activity |

| (E)-benzylidene-chroman-4-one | Candida spp. | MIC values ranged from 62.5 µg/mL to 1000 µg/mL |

| 7-hydroxy-chroman-4-one derivatives | Candida albicans, C. tropicalis, Nakaseomyces glabratus | Good activity with MIC of 64 µg/mL |

| Thiochroman-4-one derivative | Botrytis cinerea | 79% inhibition rate |

*MIC: Minimum Inhibitory Concentration. Data compiled from multiple studies. mdpi.comtandfonline.commdpi.comtandfonline.com

Antibacterial Activities, Including Against Resistant Strains (e.g., MRSA)

The antibacterial potential of the chroman-4-one scaffold extends to clinically significant bacteria, including drug-resistant strains. A study of 25 chroman-4-one and homoisoflavonoid derivatives found that 13 of them exhibited antibacterial activity against pathogens such as Staphylococcus epidermidis and Pseudomonas aeruginosa. mdpi.com